2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate
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Overview
Description
2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate: is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, isopentoxy, and isoquinolyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate involves multiple steps, including the formation of the benzoquinolizine core and the subsequent addition of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, chloride
- 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, sulfate
Uniqueness
Its phosphate group, in particular, may confer unique properties compared to similar compounds with different substituents .
Properties
CAS No. |
64048-68-6 |
---|---|
Molecular Formula |
C33H51N2O8P |
Molecular Weight |
634.7 g/mol |
IUPAC Name |
3-ethyl-9,10-dimethoxy-2-[[7-methoxy-6-(3-methylbutoxy)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;phosphoric acid |
InChI |
InChI=1S/C33H48N2O4.H3O4P/c1-7-22-20-35-12-9-24-16-30(36-4)31(37-5)19-27(24)29(35)15-25(22)14-28-26-18-32(38-6)33(39-13-10-21(2)3)17-23(26)8-11-34-28;1-5(2,3)4/h16-19,21-22,25,28-29,34H,7-15,20H2,1-6H3;(H3,1,2,3,4) |
InChI Key |
SZKYXKPLICLRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OCCC(C)C)OC)OC)OC.OP(=O)(O)O |
Origin of Product |
United States |
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